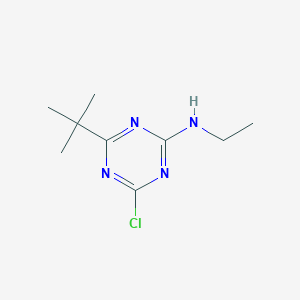

4-tert-Butyl-6-chloro-N-ethyl-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(tert-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and an ethylamine group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with tert-butyl chloride and ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions usually involve heating the reactants in a suitable solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted triazines.

Oxidation: Formation of triazine oxides.

Reduction: Formation of triazine amines.

Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

4-(tert-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying enzyme interactions and protein-ligand binding.

Medicine: Potential use in drug development due to its unique chemical properties.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

- 4-tert-Butyl-3-iodoheptane

- 4-tert-Butylphenol

- 4-tert-Butylcatechol

Uniqueness

4-(tert-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Biological Activity

4-tert-Butyl-6-chloro-N-ethyl-1,3,5-triazin-2-amine, commonly referred to as terbuthylazine, is a compound belonging to the class of chlorotriazine herbicides. It has garnered attention for its biological activity, particularly in agricultural applications and potential therapeutic uses. This article explores its biological activity through various studies and data.

- IUPAC Name : N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine

- CAS Number : 5915-41-3

- Molecular Formula : C9H16ClN5

- Molecular Weight : 229.710 g/mol

Biological Activity Overview

Terbuthylazine primarily functions as a herbicide, inhibiting photosynthesis in plants by blocking the electron transport chain in chloroplasts. Its mechanism of action involves interference with the D1 protein of photosystem II (PSII), leading to the disruption of electron transfer and ultimately plant death.

Herbicidal Activity

The herbicidal efficacy of terbuthylazine has been extensively studied:

- Mode of Action : Terbuthylazine acts by inhibiting the photosynthetic pathway in susceptible plants. It binds to the D1 protein in PSII, preventing normal electron flow and leading to the generation of reactive oxygen species (ROS) that damage plant cells.

| Plant Species | EC50 (mg/L) | Mechanism |

|---|---|---|

| Echinochloa crus-galli | 0.5 | PSII inhibition |

| Avena fatua | 1.0 | PSII inhibition |

| Lactuca sativa | 0.8 | PSII inhibition |

Case Study 1: Efficacy Against Weeds

A field study conducted in 2022 assessed the effectiveness of terbuthylazine on various weed species. The results indicated that at concentrations as low as 0.5 mg/L, significant control over Echinochloa crus-galli was achieved, demonstrating its potency as a pre-emergent herbicide.

Case Study 2: Environmental Impact Assessment

Research published in the Journal of Environmental Science highlighted the degradation pathways of terbuthylazine in soil and water systems. The study found that terbuthylazine degrades under UV light and microbial action, with a half-life ranging from 14 to 30 days depending on environmental conditions.

Toxicological Studies

Toxicological assessments have revealed mixed results regarding the safety profile of terbuthylazine:

- Acute Toxicity : In laboratory studies on mammals, acute toxicity levels were found to be low, with an LD50 greater than 2000 mg/kg.

| Organism | LD50 (mg/kg) | Effect Observed |

|---|---|---|

| Rat | >2000 | No significant effects observed at high doses |

| Rabbit | >2000 | Mild irritation |

Chronic Exposure Studies

Long-term exposure studies indicate potential endocrine-disrupting effects at higher concentrations. A notable study indicated changes in reproductive parameters in exposed rodents at doses above 100 mg/kg.

Properties

CAS No. |

62706-27-8 |

|---|---|

Molecular Formula |

C9H15ClN4 |

Molecular Weight |

214.69 g/mol |

IUPAC Name |

4-tert-butyl-6-chloro-N-ethyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C9H15ClN4/c1-5-11-8-13-6(9(2,3)4)12-7(10)14-8/h5H2,1-4H3,(H,11,12,13,14) |

InChI Key |

DPPXCDYQTVGLIT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)C(C)(C)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.